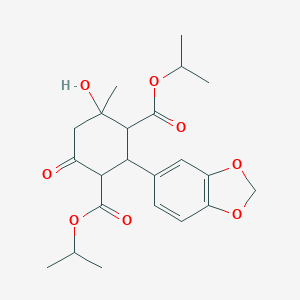![molecular formula C21H23Cl2N3O2S B282569 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282569.png)
2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the imidazoline family and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide is not fully understood. However, it has been suggested that this compound may act as an imidazoline receptor agonist. Imidazoline receptors are a type of G protein-coupled receptor that are involved in the regulation of blood pressure, insulin secretion, and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide exhibits antihypertensive, anti-inflammatory, and antioxidant properties. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide. One future direction is to further investigate its potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and cancer. Another future direction is to study the mechanism of action of this compound in more detail. Additionally, it may be beneficial to explore alternative synthesis methods for this compound to increase its availability for research purposes.
Conclusion:
In conclusion, 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide is a chemical compound that has potential therapeutic applications in various diseases. Its complex synthesis method may limit its availability for research purposes, but its antihypertensive, anti-inflammatory, and antioxidant properties, as well as its ability to improve cognitive function and memory and inhibit the growth of cancer cells, make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide involves the reaction of cyclohexylamine with 3,4-dichlorobenzaldehyde to form N-cyclohexyl-3,4-dichlorobenzylideneamine. This intermediate compound is then reacted with allyl isothiocyanate to form N-cyclohexyl-4-(3,4-dichlorobenzylidene)-1-allylthiosemicarbazide. The final step involves the reaction of N-cyclohexyl-4-(3,4-dichlorobenzylidene)-1-allylthiosemicarbazide with chloroacetyl chloride to form 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide.
Aplicaciones Científicas De Investigación
2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antihypertensive, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Fórmula molecular |
C21H23Cl2N3O2S |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-[(4Z)-4-[(3,4-dichlorophenyl)methylidene]-5-oxo-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H23Cl2N3O2S/c1-2-10-26-20(28)18(12-14-8-9-16(22)17(23)11-14)25-21(26)29-13-19(27)24-15-6-4-3-5-7-15/h2,8-9,11-12,15H,1,3-7,10,13H2,(H,24,27)/b18-12- |
Clave InChI |
IZRHGINUCJPMHH-PDGQHHTCSA-N |
SMILES isomérico |
C=CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/N=C1SCC(=O)NC3CCCCC3 |
SMILES |
C=CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)N=C1SCC(=O)NC3CCCCC3 |
SMILES canónico |
C=CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)N=C1SCC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282509.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)
